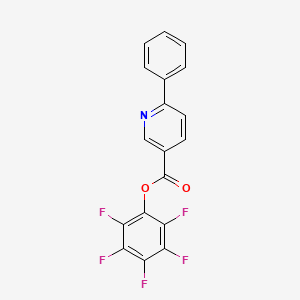

6-phényl-nicotinate de pentafluorophényle

Vue d'ensemble

Description

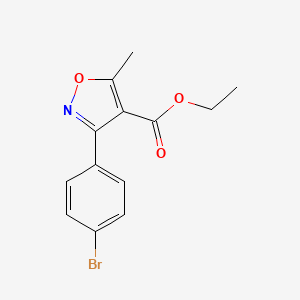

Pentafluorophenyl 6-phenylnicotinate, also known as PFPN, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of nicotinate esters and is known for its unique properties, including its high stability and reactivity. In

Mécanisme D'action

The mechanism of action of Pentafluorophenyl 6-phenylnicotinate is not well understood, although it is believed to act as a nucleophile in various reactions. Pentafluorophenyl 6-phenylnicotinate has been shown to react with various electrophiles, including alkyl halides and carbonyl compounds, resulting in the formation of new chemical bonds. In addition, Pentafluorophenyl 6-phenylnicotinate has been shown to undergo various reactions, including substitution, addition, and elimination reactions.

Biochemical and Physiological Effects:

The biochemical and physiological effects of Pentafluorophenyl 6-phenylnicotinate are not well understood, although it has been shown to exhibit cytotoxicity against various cancer cell lines. In addition, Pentafluorophenyl 6-phenylnicotinate has been shown to inhibit the growth of various bacteria and fungi, suggesting its potential as an antimicrobial agent.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of Pentafluorophenyl 6-phenylnicotinate is its high stability and reactivity, which makes it a useful reagent for various reactions. In addition, Pentafluorophenyl 6-phenylnicotinate is relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, Pentafluorophenyl 6-phenylnicotinate is also highly toxic and requires careful handling and disposal. In addition, Pentafluorophenyl 6-phenylnicotinate can be expensive to synthesize, which may limit its use in some experiments.

Orientations Futures

There are several future directions for the study of Pentafluorophenyl 6-phenylnicotinate, including its potential applications in drug discovery, materials science, and organic synthesis. In drug discovery, Pentafluorophenyl 6-phenylnicotinate could be further studied for its potential as a drug candidate, particularly for the treatment of cancer and other diseases. In materials science, Pentafluorophenyl 6-phenylnicotinate could be used as a building block for the synthesis of novel materials with unique properties, including high thermal stability and conductivity. In organic synthesis, Pentafluorophenyl 6-phenylnicotinate could be further studied for its potential in the synthesis of various organic compounds, including heterocycles and biologically active molecules.

Applications De Recherche Scientifique

Mimétisme protéique

6-phényl-nicotinate de pentafluorophényle: est utilisé dans le développement de nanoparticules polymères monocaténaires (SCNPs) qui imitent la structure et la fonction des protéines . Ces SCNPs peuvent être fonctionnalisées avec une variété d'amines, ce qui donne des nanoparticules hydrosolubles avec des applications potentielles en recherche biomédicale, telles que l'étude des interactions protéine-protéine et le développement de nouveaux biomatériaux.

Chimie de la bioconjugaison

Le composé sert d'ester activé en chimie de la bioconjugaison, permettant la fixation de divers groupes fonctionnels aux biomolécules . Cette propriété est particulièrement précieuse pour la création de bioconjugués avec des peptides et des protéines, qui peuvent être utilisés pour des systèmes d'administration ciblée de médicaments ou dans le cadre d'outils de diagnostic.

Science des polymères

En science des polymères, This compound joue un rôle essentiel dans la synthèse de polymères bio-inspirés. Ces polymères ont des applications dans la création de nouveaux matériaux ayant des propriétés spécifiques, telles qu'une résistance accrue ou une pharmacocinétique modifiée, utiles dans la conception de nouveaux agents thérapeutiques .

Pharmacocinétique

Ce composé joue un rôle dans le développement de nanomatériaux capables de contrôler le comportement pharmacocinétique des thérapeutiques . En imitant les protéines, ces nanomatériaux peuvent potentiellement améliorer l'administration et l'efficacité des médicaments, en particulier dans le contexte des formulations à libération contrôlée.

Biosensorique

Les groupements esters activés de This compound peuvent être utilisés pour créer des marqueurs fluorescents pour des applications de biosensorique . Ces biosenseurs peuvent détecter divers processus biologiques et chimiques, ce qui les rend utiles dans les diagnostics médicaux, la surveillance environnementale et l'analyse de la sécurité alimentaire.

Développement d'agents d'imagerie

La capacité du composé à être fonctionnalisé en fait un candidat pour le développement d'agents d'imagerie . En le fixant à des molécules qui ciblent des structures ou des fonctions biologiques spécifiques, il peut aider à la visualisation des processus pathologiques, ce qui est crucial à la fois pour les diagnostics et la surveillance des interventions thérapeutiques.

Analyse Biochimique

Biochemical Properties

Pentafluorophenyl 6-phenylnicotinate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through covalent bonding, which can alter the enzyme’s activity and stability . Additionally, Pentafluorophenyl 6-phenylnicotinate can form complexes with proteins, affecting their structural conformation and function .

Cellular Effects

Pentafluorophenyl 6-phenylnicotinate influences various cellular processes. It has been shown to impact cell signaling pathways, particularly those involved in inflammatory responses. For example, it can modulate the NF-κB signaling pathway, leading to changes in gene expression related to inflammation . Furthermore, Pentafluorophenyl 6-phenylnicotinate affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of Pentafluorophenyl 6-phenylnicotinate involves several key interactions at the molecular level. It binds to specific biomolecules, such as DNA and RNA, through non-covalent interactions, which can lead to changes in gene expression . Additionally, Pentafluorophenyl 6-phenylnicotinate can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . These interactions contribute to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pentafluorophenyl 6-phenylnicotinate can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to Pentafluorophenyl 6-phenylnicotinate can lead to cumulative effects on cellular function, including alterations in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of Pentafluorophenyl 6-phenylnicotinate vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can be used to study its biochemical properties without significant adverse effects . At higher doses, Pentafluorophenyl 6-phenylnicotinate can cause toxicity, leading to symptoms such as weight loss, organ damage, and changes in behavior . These findings highlight the importance of dosage optimization in experimental studies.

Metabolic Pathways

Pentafluorophenyl 6-phenylnicotinate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound can also affect the levels of various metabolites, influencing the overall metabolic flux within the cell. These interactions are essential for understanding the compound’s metabolic fate and its potential effects on cellular metabolism.

Transport and Distribution

The transport and distribution of Pentafluorophenyl 6-phenylnicotinate within cells and tissues are mediated by specific transporters and binding proteins . It can accumulate in certain cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects . Understanding its transport and distribution is crucial for elucidating its overall impact on cellular function.

Subcellular Localization

Pentafluorophenyl 6-phenylnicotinate exhibits specific subcellular localization patterns. It is often found in the nucleus, where it can interact with DNA and RNA, influencing gene expression . Additionally, it can localize to the mitochondria, affecting mitochondrial function and energy production . These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes.

Propriétés

IUPAC Name |

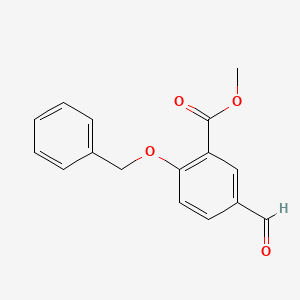

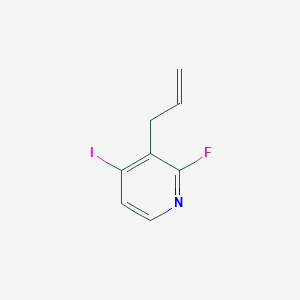

(2,3,4,5,6-pentafluorophenyl) 6-phenylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H8F5NO2/c19-12-13(20)15(22)17(16(23)14(12)21)26-18(25)10-6-7-11(24-8-10)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPUNKGUYBKZST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H8F5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640183 | |

| Record name | Pentafluorophenyl 6-phenylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934570-41-9 | |

| Record name | Pentafluorophenyl 6-phenylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613516.png)

![9-{[6-Deoxy-alpha-L-galactopyranosyl-(1->2)-[alpha-D-galactopyranosyl-(1->3)]-beta-D-galactopyranosyl]oxy}nonanoic acid](/img/structure/B1613533.png)